![molecular formula C10H11BrFNO B1413765 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine CAS No. 1856183-37-3](/img/structure/B1413765.png)

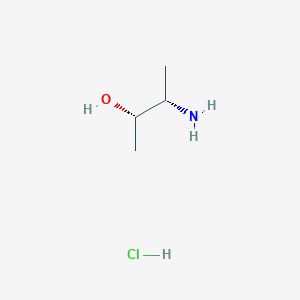

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine

説明

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine, commonly referred to as BFMA, is a synthetic compound that has been used in scientific research for a variety of applications. BFMA has been studied for its potential to act as an inhibitor of certain enzymes, its ability to act as a ligand for metal ions, and its potential to act as a reagent in organic synthesis.

科学的研究の応用

Synthesis and Medicinal Chemistry

Stereoselective Synthesis : The paper by Mollet et al. (2011) discusses the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidines, which are valuable in medicinal chemistry. This research demonstrates the potential of azetidine derivatives in creating diverse azaheterocycles, which could include structures similar to 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine (Mollet et al., 2011).

Antiviral Drug Development : The study by Kim et al. (1987) examines 2',3'-Dideoxycytidine analogues, highlighting the use of azetidine structures in developing antiviral drugs. This research provides insight into how azetidine derivatives can be employed in therapeutic agents against viruses like HIV (Kim et al., 1987).

Chemical Synthesis and Applications

Polyhydroxylated Azetidine Iminosugars : Lawande et al. (2015) describe the synthesis of azetidine iminosugars from D-glucose, which includes compounds structurally related to 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine. This research showcases the versatility of azetidine derivatives in synthesizing glycosidase inhibitors, important in various biochemical applications (Lawande et al., 2015).

Novel Quinolone Antibiotics : Ikee et al. (2008) explore the synthesis of quinolone antibiotics using azetidine derivatives. This indicates the potential of 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine in antibiotic development, particularly for resistant bacterial strains like MRSA (Ikee et al., 2008).

Biological and Pharmacological Research

DNA Methylation and Cellular Differentiation : Jones and Taylor (1980) discuss the role of azetidine analogs, like 5-azacytidine, in inducing changes in the differentiated state of cells and influencing DNA methylation. This research is crucial for understanding how azetidine derivatives could be utilized in epigenetics and cancer therapy (Jones & Taylor, 1980).

Mechanism of DNA-Hypomethylating Agents : The study by Ghoshal et al. (2005) on 5-azacytidine and 5-aza-deoxycytidine provides insights into the mechanisms of DNA-hypomethylating agents, relevant to the potential biological actions of azetidine derivatives in cancer therapy (Ghoshal et al., 2005).

特性

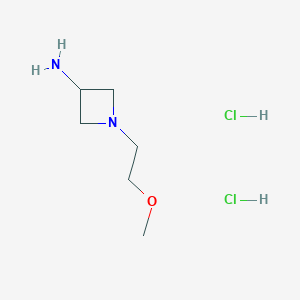

IUPAC Name |

3-[(5-bromo-2-fluorophenoxy)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBCTGNOOWNYBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)

![[1-(2-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1413691.png)

![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)

![1-(4-[(tert-Butylamino)sulfonyl]phenyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413702.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413705.png)